6-(4-Aminophenyl)-thiomorpholine
Description
6-(4-Aminophenyl)-thiomorpholine is a heterocyclic compound featuring a six-membered thiomorpholine ring (containing one sulfur and one nitrogen atom) substituted with a 4-aminophenyl group at the 6-position.
Properties
Molecular Formula |
C10H14N2S |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-thiomorpholin-2-ylaniline |
InChI |
InChI=1S/C10H14N2S/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7,11H2 |
InChI Key |
ALZFUSUULGKLON-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(CN1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural similarity to 4-(4-Nitrophenyl)-thiomorpholine and morpholine analogs.
Key Research Findings
- Structural flexibility allows combinatorial synthesis of thiomorpholine derivatives for diverse applications, from agrochemicals to CNS drugs .
Preparation Methods
Halogenated Nitrobenzene Intermediates
A widely adopted route involves the reaction of halogenated nitrobenzene derivatives with thiomorpholine precursors. For instance, 4-chloronitrobenzene reacts with thiomorpholine under basic conditions to form 6-(4-nitrophenyl)-thiomorpholine, which is subsequently reduced to the target amine. This method, adapted from morpholinone syntheses, employs polar aprotic solvents like N-methylpyrrolidone (NMP) at elevated temperatures (80–120°C). Catalytic amounts of copper(I) iodide enhance the substitution efficiency, achieving yields of 65–78% for the nitro intermediate.
Oxidative Cyclization Post-Substitution
Recent modifications integrate oxidative steps to stabilize the thiomorpholine ring. For example, 4-(4-nitrophenyl)-thiomorpholine is treated with meta-chloroperbenzoic acid (mCPBA) to form the corresponding sulfone, which mitigates side reactions during subsequent hydrogenation. This approach, while adding a step, improves the overall yield of the final reduction to 6-(4-aminophenyl)-thiomorpholine by 12–15% compared to non-oxidized analogs.
Photochemical Thiol-Ene Cyclization
Continuous Flow Methodology
A breakthrough in thiomorpholine synthesis involves photochemical thiol-ene reactions under continuous flow conditions. As demonstrated by, cysteamine hydrochloride and 4-vinylnitrobenzene undergo a radical-mediated coupling in the presence of 9-fluorenone (0.1–0.5 mol%) as a photocatalyst. Highly concentrated (4 M) solutions enable rapid cyclization at residence times of 40 minutes, yielding 6-(4-nitrophenyl)-thiomorpholine quantitatively. Subsequent hydrogenation with palladium on carbon (Pd/C) in ethanol achieves 93% conversion to the aminophenyl derivative.
Advantages of Flow Chemistry
This method eliminates batch processing limitations, offering:
-
Scalability : A 7-hour continuous run produced 12.74 g (54% overall yield) of distilled thiomorpholine.
-
Safety : Reduced handling of hazardous intermediates like vinyl chlorides.
-
Efficiency : 90% atom economy due to minimal protecting group requirements.
Reductive Amination of Nitro Precursors
Catalytic Hydrogenation
The reduction of 6-(4-nitrophenyl)-thiomorpholine to the amine is typically performed under hydrogen gas (5–10 bar) using Pd/C or Raney nickel catalysts. Optimal conditions involve ethanol/water mixtures at 80°C, achieving >95% conversion within 1–2 hours. Notably, pH control during workup (adjusting to >13 with NaOH) prevents sulfone formation, a common side reaction in sulfur-containing heterocycles.
Alternative Reducing Agents
For laboratories lacking hydrogenation infrastructure, ammonium formate in methanol with Pd/C provides a transfer hydrogenation alternative. While slower (6–8 hours), this method affords comparable yields (88–92%) and avoids high-pressure equipment.
Catalytic Coupling Reactions
Buchwald-Hartwig Amination
Direct introduction of the 4-aminophenyl group via palladium-catalyzed coupling has been explored. 6-Bromo-thiomorpholine reacts with 4-nitroaniline using tris(tert-butyl)phosphine as a ligand and cesium carbonate as a base. After coupling, the nitro group is reduced to amine, yielding the target compound in 70% overall yield. However, this route suffers from high catalyst loading (5 mol% Pd) and limited substrate availability.
Ullmann-Type Coupling
Copper-mediated coupling of 6-iodo-thiomorpholine with 4-nitroaniline in DMSO at 110°C provides moderate yields (55–60%) of the nitro intermediate. Subsequent reduction completes the synthesis, but scalability is hindered by prolonged reaction times (24+ hours).
Comparative Analysis and Optimization Strategies
Yield and Efficiency
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-Aminophenyl)-thiomorpholine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using thiomorpholine and 4-fluoro- or 4-chloro-nitrobenzene derivatives. Key variables include solvent choice (e.g., 1-butanol), base selection (e.g., KCO), and reaction temperature (80–120°C). Post-synthetic reduction of the nitro group to an amine (e.g., catalytic hydrogenation) yields the final product. Yield optimization requires monitoring intermediates via TLC or HPLC .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR verify substituent positions and thiomorpholine ring integrity. Aromatic protons (δ 6.5–7.5 ppm) and thiomorpholine protons (δ 2.5–4.0 ppm) are diagnostic .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., exact mass 226.30 g/mol for CHNOS) .
- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, particularly for derivatives like 4-(4-Nitrophenyl)-thiomorpholine precursors .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between calculated and observed NMR shifts may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Computational Modeling : Compare experimental C NMR shifts with density functional theory (DFT)-calculated values.
- Isotopic Labeling : Use N-labeled intermediates to track amine group behavior.
- Multi-Technique Cross-Validation : Pair NMR with IR (e.g., S=O stretching at ~1050–1150 cm) and XRD .
Q. How do physicochemical properties of this compound derivatives influence their biological activity?
- Methodological Answer : Thiomorpholine’s sulfur atom enhances lipophilicity compared to morpholine, affecting membrane permeability. Oxidation to thiomorpholine 1,1-dioxide increases hydrophilicity, altering solubility and bioavailability. Structure-activity relationship (SAR) studies should assess:
- LogP : Measure partition coefficients via shake-flask or HPLC.
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and target binding (e.g., fluorescence polarization) .
Q. What experimental designs assess the environmental persistence of this compound?
- Methodological Answer : Biodegradation studies using soil microbial consortia (e.g., Pseudomonas putida) under aerobic/anaerobic conditions. Monitor degradation via:
- LC-MS/MS : Quantify parent compound and metabolites (e.g., sulfonic acid derivatives).
- Ecotoxicity Assays : Evaluate mutagenicity (Ames test) and aquatic toxicity (Daphnia magna) .
Methodological Challenges
Q. How can synthesis scalability be improved without compromising purity?
- Methodological Answer : Transition from batch to flow chemistry for NAS steps, enhancing heat/mass transfer. Use immobilized catalysts (e.g., silica-supported KCO) to simplify purification. Purity is maintained via inline UV monitoring and automated fraction collection .
Q. What computational tools predict the metabolic pathways of this compound?
- Methodological Answer : Employ in silico platforms like SwissADME or GLORYx to simulate Phase I/II metabolism. Validate predictions with microsomal assays (e.g., human liver microsomes) and UPLC-QTOF-MS metabolite profiling .
Data Interpretation Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
